2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine
Overview
Description
2,6-Dimethyl-N-prop-2-enylpyrimidin-4-amine, also known as 2,6-dimethyl-N-prop-2-enyl-4-aminopyrimidine (DMNPP), is a small molecule with a variety of applications in scientific research. DMNPP is a derivative of pyrimidine, an aromatic heterocyclic compound, and is used in a variety of biochemical and physiological experiments.
Scientific Research Applications
Synthesis of Novel Compounds with Antimicrobial Activity
Research has focused on the synthesis of novel pyrimidine derivatives with potential antimicrobial properties. For instance, Vidhya V. Jadvani and Y. Naliapara (2021) synthesized a series of novel pyrimidine derivatives and examined their antimicrobial activity against various bacterial and fungal strains. The compounds exhibited promising results, indicating their potential as antimicrobial agents (Jadvani & Naliapara, 2021).
Development of New Synthetic Strategies
Another significant application is in the development of new synthetic strategies towards pyridine-based ligands, which are crucial in supramolecular chemistry. U. Schubert and C. Eschbaumer (1999) synthesized 2,6-bis(trimethyltin)pyridine and utilized it for Stille-type coupling procedures to prepare various pyridine derivatives, highlighting a novel approach in ligand synthesis and its potential applications in crafting supramolecular architectures (Schubert & Eschbaumer, 1999).
Exploration of Chemical Reactions for Heterocyclic Compounds
Furthermore, research has been directed towards exploring chemical reactions that yield heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. For example, the work by A. Komkov et al. (2021) on the synthesis of 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives presents a novel route for creating heterocyclic compounds, demonstrating the versatility of pyrimidine chemistry in synthesizing complex molecules with potential pharmaceutical applications (Komkov et al., 2021).
properties
IUPAC Name |
2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-4-5-10-9-6-7(2)11-8(3)12-9/h4,6H,1,5H2,2-3H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUCGLGFKNZZTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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